molecular formula C24H26N2O3 B2574781 3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 941870-51-5

3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B2574781
CAS No.: 941870-51-5
M. Wt: 390.483
InChI Key: KPTPOCYDLHSFJI-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with methoxy, morpholino, and naphthyl substituents

Mechanism of Action

Target of Action

The primary targets of 3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.

Mode of Action

The exact mode of action of This compound Indole derivatives are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents would be optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholinoethyl)benzamide: This compound lacks the methoxy and naphthyl groups, making it less complex.

    3-methoxybenzamide: This compound lacks the morpholino and naphthyl groups.

    N-(2-naphthyl)benzamide: This compound lacks the methoxy and morpholino groups.

Uniqueness

3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is unique due to the presence of all three substituents (methoxy, morpholino, and naphthyl) on the benzamide core. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-20-9-4-8-19(16-20)24(27)25-17-23(26-12-14-29-15-13-26)22-11-5-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTPOCYDLHSFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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